molecular formula C14H15N3OS2 B5685898 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618073-60-2

3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B5685898
CAS No.: 618073-60-2
M. Wt: 305.4 g/mol
InChI Key: QQXHSPHUXNQPMV-UHFFFAOYSA-N
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Description

3-Allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-derived compound characterized by:

  • Core structure: A 2,3-dihydro-1,3-thiazole ring with a thioxo (S=) group at position 2 and an amino (-NH₂) group at position 2.
  • Substituents:
    • Allyl group (CH₂CHCH₂) at position 2.
    • N-(4-methylphenyl)carboxamide at position 3.

The compound is also known by multiple synonyms, including 4-amino-3-prop-2-enyl-2-thioxo(1,3-thiazolin-5-yl)-N-(4-methylphenyl)carboxamide and 4-amino-N-(p-tolyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide . Its molecular formula is C₁₄H₁₅N₃OS₂, with a molecular weight of 313.41 g/mol.

Properties

IUPAC Name

4-amino-N-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-3-8-17-12(15)11(20-14(17)19)13(18)16-10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXHSPHUXNQPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618073-60-2
Record name 3-ALLYL-4-AMINO-N-(4-METHYLPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, characterized by its unique structure that includes an allyl group and a methylphenyl substituent. This compound, with a molecular formula of C14H15N3OS2 and a molecular weight of approximately 315.41 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural features of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide include:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Allyl Group : Contributes to the compound's reactivity.
  • Methylphenyl Substituent : Enhances biological activity through hydrophobic interactions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have shown that 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide possesses significant antimicrobial properties. It has been tested against various pathogenic microorganisms including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The compound displayed varying degrees of inhibition against these organisms, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as:

  • Topoisomerase Inhibition : The compound interacts with DNA topoisomerases, leading to DNA strand breaks.

A study reported that derivatives of thiazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.

The biological activity of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is believed to be mediated through several mechanisms:

  • DNA Binding : The compound can bind to DNA and disrupt normal cellular processes.
  • Enzyme Inhibition : It inhibits specific enzymes involved in cell division and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can be attributed to its structural components. Comparative studies with similar compounds reveal that modifications in the substituents significantly affect their biological activity. For instance:

Compound NameMolecular FormulaBiological Activity
4-amino-N-(4-chlorophenyl)-thiazoleC10H10ClN3OSAnticancer
5-bromo-N-(4-methylphenyl)-thiazolidinC10H10BrN2OSAntimicrobial

These comparisons highlight how variations in substituents influence the overall efficacy of thiazole derivatives.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain.
  • Anticancer Activity Assessment : A study involving human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula R₁ (Position 3) R₂ (Position 5) Key Properties/Activities
Target Compound : 3-Allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₁₄H₁₅N₃OS₂ Allyl (CH₂CHCH₂) 4-methylphenyl (C₆H₄CH₃) Structural basis for potential angiotensin II receptor antagonism (inferred from analogs) .
3-Allyl-4-amino-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₁₂H₁₃N₃O₂S₂ Allyl 2-furylmethyl (C₅H₅OCH₂) Predicted collision cross-section (CCS) for [M+H]+: 167.9 Ų; used in mass spectrometry studies.
3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₁₃H₁₄N₄OS₂ Allyl 3-pyridinylmethyl (C₅H₄NCH₂) Higher polarity due to pyridine moiety; CCS for [M+H]+: 167.9 Ų .
4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₁₃H₁₅N₃OS₂ Ethyl (CH₂CH₃) 1-phenylethyl (C₆H₅CH₂CH₂) Demonstrated antihypertensive activity in analogs .
4-Amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₁₁H₁₁N₃OS₂ 4-methylphenyl H (unsubstituted) Simpler structure; used as a screening compound in drug discovery .
3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid methylamide C₈H₁₀N₄OS₂ Allyl Methylamide (NHCH₃) Reduced steric bulk compared to aryl-substituted analogs.

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